molecular formula C9H15NO4 B13988017 Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one

Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one

Cat. No.: B13988017
M. Wt: 201.22 g/mol
InChI Key: JDSZYMBVWCRVQB-UHFFFAOYSA-N
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Description

Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing an oxygen atom and five carbon atoms in a six-membered ring. This compound is characterized by the presence of a nitropropyl group attached to the pyran ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one typically involves the following steps:

    Formation of the Pyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Nitropropyl Group: This step may involve nitration reactions where a nitro group is introduced into the molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the nitro group can be converted to other functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Tetrahydro-3-(2-methyl-2-nitropropyl)-2H-pyran-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-2-one: A simpler analog without the nitropropyl group.

    3-(2-Methyl-2-nitropropyl)-2H-pyran-2-one: A similar compound with a different substitution pattern.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

3-(2-methyl-2-nitropropyl)oxan-2-one

InChI

InChI=1S/C9H15NO4/c1-9(2,10(12)13)6-7-4-3-5-14-8(7)11/h7H,3-6H2,1-2H3

InChI Key

JDSZYMBVWCRVQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCOC1=O)[N+](=O)[O-]

Origin of Product

United States

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